

Application Notes: In Vitro Kinase Assay Protocol Using PF-4800567 Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-4800567 hydrochloride

Cat. No.: B587125

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4800567 hydrochloride is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1 ϵ), a serine/threonine protein kinase integral to numerous cellular processes, most notably the regulation of the circadian clock.[1][2][3] Developed by Pfizer, this compound serves as a critical tool for dissecting the specific biological functions of CK1 ϵ , particularly in distinguishing its roles from the closely related isoform, CK1 δ . [3] PF-4800567 acts as an ATP-competitive inhibitor.[4][5] Its high selectivity allows for targeted studies of CK1 ϵ -mediated signaling pathways.[3] These application notes provide a comprehensive overview of **PF-4800567 hydrochloride**, including its biochemical activity, and detailed protocols for its use in in vitro kinase assays.

Quantitative Data Summary

The inhibitory activity of **PF-4800567 hydrochloride** has been quantified in various studies. The following tables summarize the key in vitro and cellular inhibitory data.

Table 1: In Vitro Inhibitory Activity of PF-4800567[3]

Target Kinase	IC50 (nM)	Selectivity (over CK1δ)
CK1ε	32	~22-fold
CK1δ	711	-

Table 2: Cellular Inhibitory Activity of PF-4800567[6][7]

Target Kinase	IC50 (μM)
CK1ε	2.65
CK1δ	20.38

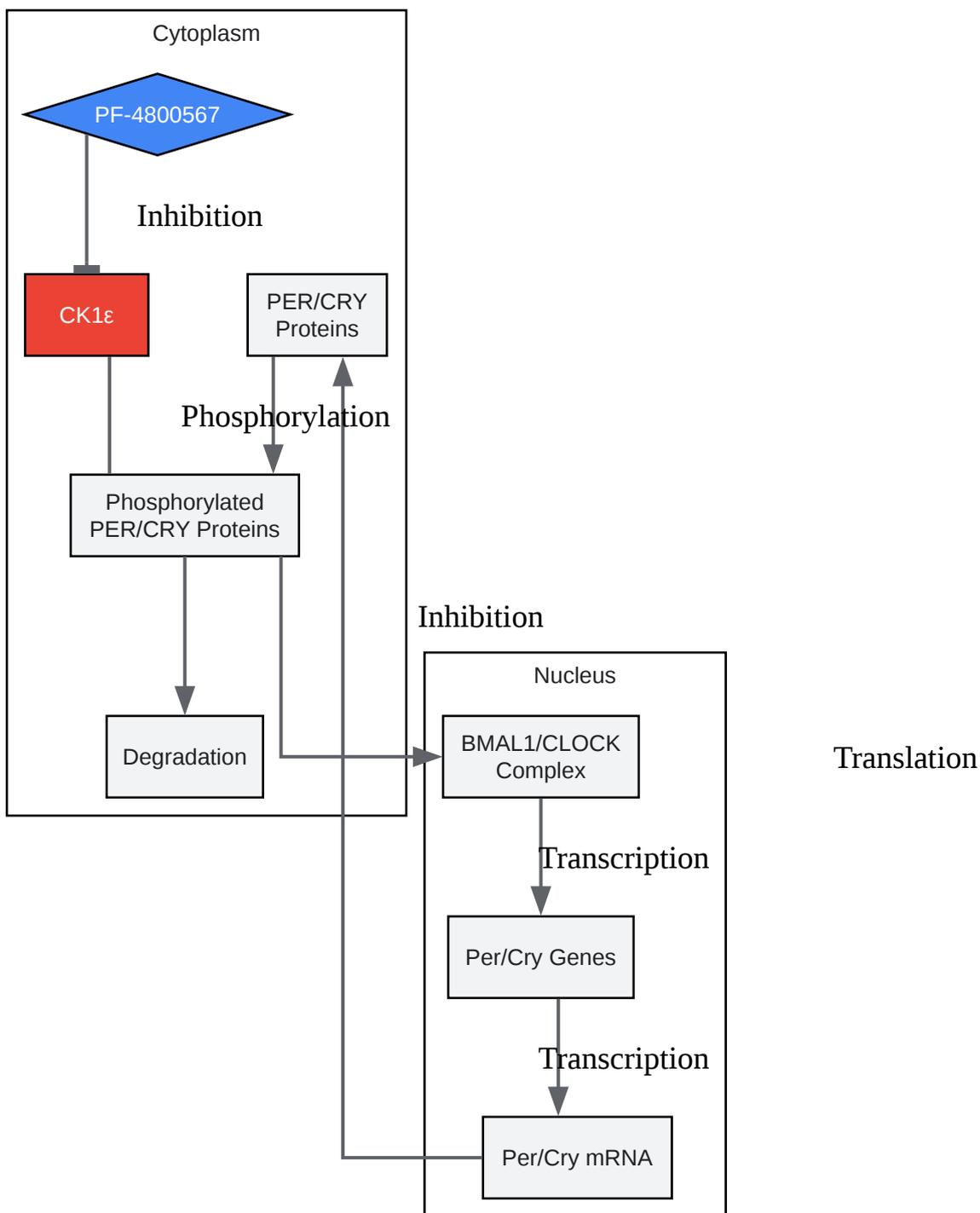
Table 3: Kinase Selectivity Profile of PF-4800567[3][5]

The selectivity of PF-4800567 was assessed against a panel of 50 different kinases. At a concentration of 1 μM, significant inhibition was observed for only one other kinase besides CK1ε.

Kinase	% Inhibition at 1 μM
Epidermal Growth Factor Receptor (EGFR)	Significant (69%)
Other 49 kinases	Minimal to none

Signaling Pathway

PF-4800567 hydrochloride is a valuable tool for studying the circadian rhythm. The core of the mammalian circadian clock involves a negative feedback loop of transcription and translation. CK1ε and CK1δ play a crucial role by phosphorylating the Period (PER) and Cryptochrome (CRY) proteins, which are key components of this loop. This phosphorylation event regulates their stability and nuclear entry, thereby controlling the period length of the circadian rhythm. PF-4800567 selectively inhibits CK1ε, allowing researchers to investigate its specific contribution to this process.[3][8]



[Click to download full resolution via product page](#)

Core circadian feedback loop and PF-4800567's point of action.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol is a generalized representation based on standard kinase assay methodologies for determining the IC50 value of **PF-4800567 hydrochloride** against CK1 ϵ and CK1 δ .[\[1\]\[3\]](#)

Objective: To determine the concentration of **PF-4800567 hydrochloride** required to inhibit 50% of CK1 ϵ and CK1 δ activity in vitro.

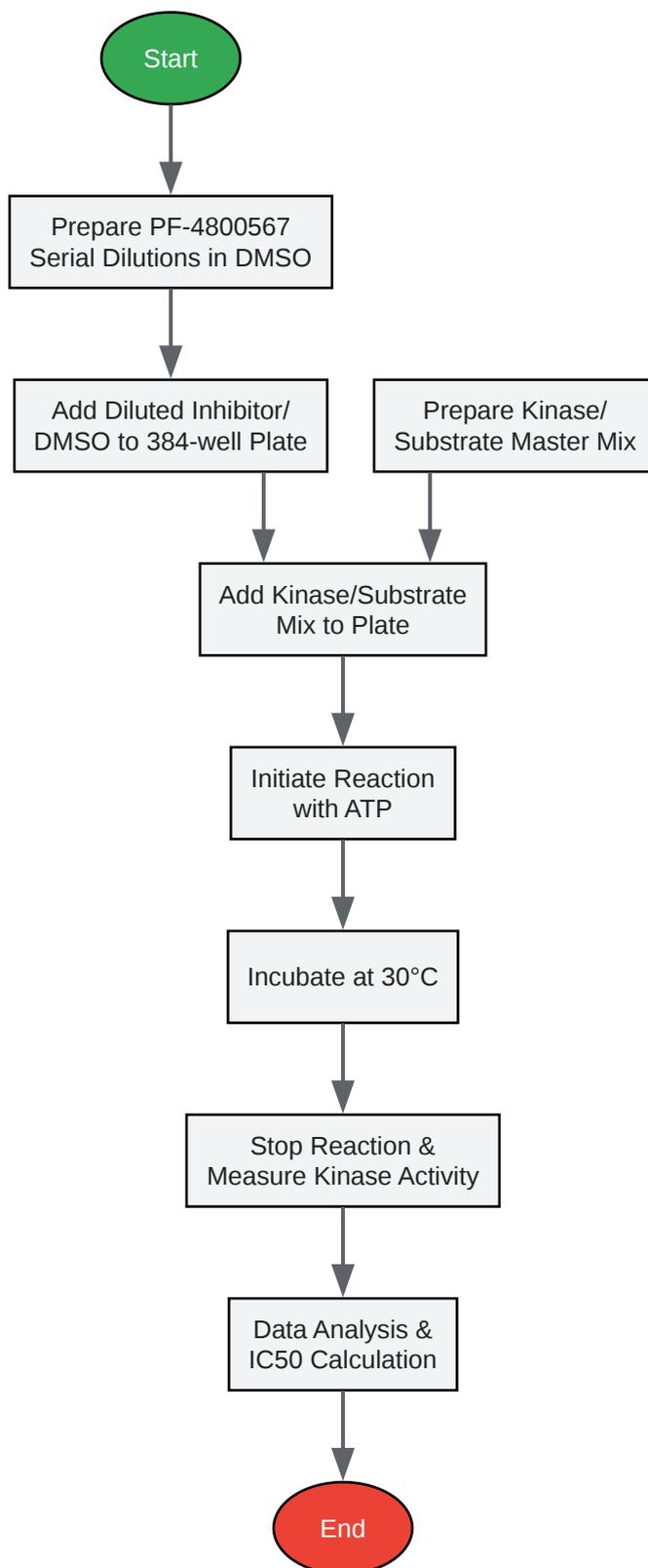
Materials:

- Purified, recombinant human CK1 ϵ and CK1 δ enzymes
- Specific peptide substrate for CK1 (e.g., α -casein)[\[1\]\[9\]](#)
- ATP
- **PF-4800567 hydrochloride**
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)[\[1\]](#)
- DMSO
- 384-well plates[\[1\]](#)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[\[10\]](#)
- Plate reader

Procedure:

- Inhibitor Preparation:
 - Prepare a stock solution of **PF-4800567 hydrochloride** in DMSO (e.g., 10 mM).
 - Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.
- Assay Setup:

- Add 5 μL of the diluted inhibitor or DMSO (as a vehicle control) to the wells of a 384-well plate.^[1]
- Prepare a master mix containing the kinase and substrate in the reaction buffer.
- Add 10 μL of the kinase/substrate solution to each well.^[1]
- Initiation of Kinase Reaction:
 - Prepare an ATP solution in the reaction buffer.
 - Add a specific volume of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the K_m for each enzyme.
 - The total reaction volume will depend on the specific assay format (e.g., 25 μL).
- Incubation:
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
- Detection:
 - Stop the kinase reaction and measure the kinase activity using a suitable detection method. For example, if using the ADP-Glo™ Kinase Assay, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.^[10]
- Data Analysis:
 - Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.



[Click to download full resolution via product page](#)

General workflow for an in vitro kinase assay to determine IC50.

Conclusion

PF-4800567 hydrochloride is a well-characterized and highly selective inhibitor of CK1 ϵ , making it an indispensable tool for researchers in the fields of circadian biology and signal transduction.[3] The protocols and data presented in these application notes provide a solid foundation for the successful integration of **PF-4800567 hydrochloride** into in vitro studies of CK1 ϵ function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. PF-4800567 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. PF 4800567 hydrochloride | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 5. Casein Kinase I Inhibitor III, PF-4800567 The Casein Kinase I Inhibitor III, PF-4800567 controls the biological activity of Casein Kinase I. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF-4800567 | Casein Kinase | TargetMol [targetmol.com]
- 8. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1 ϵ vs. Casein Kinase 1 δ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. promega.com [promega.com]
- To cite this document: BenchChem. [Application Notes: In Vitro Kinase Assay Protocol Using PF-4800567 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587125#in-vitro-kinase-assay-protocol-using-pf-4800567-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com